molecular formula C8H6BClN2O2S B14094720 (4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid

(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid

Cat. No.: B14094720
M. Wt: 240.48 g/mol
InChI Key: XLUQMXJFDOXIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, reduced pyrimidine derivatives, and substituted thiophene compounds .

Scientific Research Applications

(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a chloropyrimidine moiety, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles .

Properties

Molecular Formula

C8H6BClN2O2S

Molecular Weight

240.48 g/mol

IUPAC Name

[4-(2-chloropyrimidin-4-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H6BClN2O2S/c10-8-11-2-1-6(12-8)5-3-7(9(13)14)15-4-5/h1-4,13-14H

InChI Key

XLUQMXJFDOXIHK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=NC(=NC=C2)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.